molecular formula C18H19N3O2 B7036318 N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide

N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B7036318
M. Wt: 309.4 g/mol
InChI Key: WQIUQLPEFRDEDA-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-18(13-9-12-5-1-4-8-16(12)23-11-13)21-17-10-19-14-6-2-3-7-15(14)20-17/h1,4-5,8,10,13H,2-3,6-7,9,11H2,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIUQLPEFRDEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CN=C2C1)NC(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Ring: Starting from an appropriate aromatic diamine and a diketone, the quinoxaline ring can be synthesized through a condensation reaction.

    Chromene Synthesis: The chromene structure can be formed via a cyclization reaction involving a phenol derivative and an aldehyde under acidic or basic conditions.

    Amide Formation: The final step involves coupling the quinoxaline and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxide derivatives, while reduction could produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide share structural similarities.

    Chromene Derivatives: Compounds such as 2H-chromene-3-carboxamide are structurally related.

Uniqueness

N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to the combination of the quinoxaline and chromene moieties, which may confer distinct chemical and biological properties compared to its individual components.

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